molecular formula C19H23NO2 B5882423 N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5882423
M. Wt: 297.4 g/mol
InChI Key: LOCCSXNAKSMNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a white crystalline powder that is soluble in organic solvents and exhibits remarkable stability under various environmental conditions.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. BPPA has been shown to selectively inhibit COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, BPPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
BPPA has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in various animal models. BPPA has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. BPPA has been shown to be well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

BPPA has several advantages for lab experiments, including its ease of synthesis, stability under various environmental conditions, and potent anti-inflammatory, analgesic, and antipyretic activities. However, BPPA also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BPPA. One direction is to investigate its potential use as a drug delivery system for various drugs. Another direction is to explore its applications in material science, such as the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of BPPA and to investigate its potential use in the treatment of various inflammatory and pain conditions.

Synthesis Methods

BPPA can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-tert-butylphenylamine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the product can be obtained in high yield and purity. The chemical structure of BPPA is shown below:

Scientific Research Applications

BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPPA has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPPA has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, BPPA has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, BPPA has been studied for its ability to remove heavy metal ions from wastewater.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-8-7-9-15(12-14)22-13-18(21)20-17-11-6-5-10-16(17)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCCSXNAKSMNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide

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